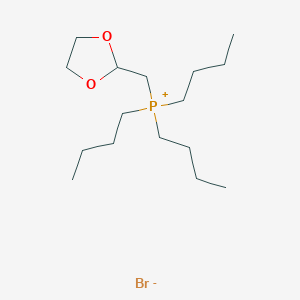

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

Description

Properties

IUPAC Name |

tributyl(1,3-dioxolan-2-ylmethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2P.BrH/c1-4-7-12-19(13-8-5-2,14-9-6-3)15-16-17-10-11-18-16;/h16H,4-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABIECHYMHKXJI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1OCCO1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624468 | |

| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115754-62-6 | |

| Record name | Tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide: A Comprehensive Technical Guide

This guide provides an in-depth protocol for the synthesis of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, a versatile phosphonium salt crucial for various applications in organic synthesis, particularly as a Wittig reagent. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles.

Introduction and Significance

This compound is a valuable reagent in organic chemistry, primarily utilized in the Wittig reaction to convert aldehydes and ketones into alkenes.[1] The 1,3-dioxolane moiety serves as a protected aldehyde functional group, which can be deprotected under acidic conditions post-olefination, thus enabling the synthesis of α,β-unsaturated aldehydes. The tributylphosphonium group imparts different solubility and reactivity characteristics compared to the more common triphenylphosphonium analogue, which can be advantageous in specific synthetic contexts.[2]

The synthesis of phosphonium salts is a cornerstone reaction in organic chemistry, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[3] This involves the reaction of a phosphine with an alkyl halide. The protocol detailed herein is a robust and reproducible method for the preparation of this compound.

Reaction Mechanism and Stoichiometry

The formation of this compound is achieved through the quaternization of tributylphosphine with 2-(bromomethyl)-1,3-dioxolane. This reaction is a classic example of an SN2 reaction.[3] The phosphorus atom of tributylphosphine, with its lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of the C-Br bond in 2-(bromomethyl)-1,3-dioxolane. The bromide ion is displaced as the leaving group, resulting in the formation of the desired phosphonium salt.

Reaction Scheme:

Caption: Overall reaction for the synthesis of the target phosphonium salt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| Tributylphosphine | P(C₄H₉)₃ | 202.32 | 998-40-3 | ≥97% | Sigma-Aldrich |

| 2-(Bromomethyl)-1,3-dioxolane | C₄H₇BrO₂ | 167.00 | 4360-63-8 | ≥98% | TCI Chemicals |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | VWR |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or nitrogen/argon inlet

-

Glass funnel

-

Filter paper

-

Rotary evaporator

Safety Precautions

-

Tributylphosphine: This reagent is pyrophoric, meaning it can ignite spontaneously on contact with air.[4][5] It also has a strong, unpleasant odor and is corrosive.[6][7] It must be handled under an inert atmosphere (nitrogen or argon) using air-free techniques (e.g., Schlenk line or glovebox). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.

-

2-(Bromomethyl)-1,3-dioxolane: This reagent is a skin and eye irritant.[2][8][9] Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated chemical fume hood.

-

Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and away from ignition sources.

-

General: All manipulations should be performed in a well-ventilated chemical fume hood.

Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen or argon inlet, and a rubber septum. Flame-dry the glassware under vacuum and cool under an inert atmosphere to ensure anhydrous conditions.

-

Charging Reactants: To the reaction flask, add 2-(bromomethyl)-1,3-dioxolane (16.7 g, 0.1 mol) dissolved in 100 mL of anhydrous toluene via a syringe.

-

Addition of Tributylphosphine: While stirring the solution under a positive pressure of inert gas, slowly add tributylphosphine (20.2 g, 0.1 mol) via syringe over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the phosphonium salt.

-

Isolation of the Product: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. The phosphonium salt will likely precipitate as a white solid or a viscous oil.

-

Purification:

-

If a solid precipitate forms, collect it by vacuum filtration. Wash the solid with two portions of cold, anhydrous diethyl ether (50 mL each) to remove any unreacted starting materials and impurities.

-

If the product is an oil, decant the toluene solvent. Add anhydrous diethyl ether (100 mL) and triturate (stir vigorously with a glass rod) the oil to induce solidification. If the oil persists, it may be necessary to remove the solvent under reduced pressure using a rotary evaporator and then attempt trituration again with fresh diethyl ether. Some phosphonium salts are hygroscopic and may form oils in the presence of moisture.[10]

-

-

Drying: Dry the resulting white solid under high vacuum for several hours to remove any residual solvent.

-

Characterization: The final product can be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of the target phosphonium salt.

Applications in Organic Synthesis

The primary application of this compound is in the Wittig reaction. The phosphonium salt is first deprotonated with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the corresponding phosphorus ylide (a Wittig reagent). This ylide then reacts with an aldehyde or ketone to form an alkene and tributylphosphine oxide.

The 1,3-dioxolane group is stable to the basic conditions of the Wittig reaction. Subsequent acidic workup cleaves the acetal, revealing the aldehyde functionality. This two-step sequence allows for the formal synthesis of α,β-unsaturated aldehydes from a parent aldehyde or ketone.

Troubleshooting

-

Low Yield: Ensure that all reagents and solvents are anhydrous, as moisture can react with the tributylphosphine and potentially interfere with the reaction. The reaction time may need to be extended if the conversion is incomplete.

-

Oily Product: Phosphonium salts can sometimes be difficult to crystallize and may form oils, especially if they are hygroscopic.[10] Thorough drying of the product under high vacuum is crucial. Trituration with a non-polar solvent like diethyl ether or hexane can help to induce crystallization.

-

Purification Difficulties: If the product remains oily or impure after washing, recrystallization may be necessary. A solvent system such as ethyl acetate/acetonitrile can be effective for recrystallizing phosphonium salts.[10]

References

-

making phosphonium salts. (2019, January 9). [Video]. YouTube. [Link]

-

This compound. (n.d.). Chem-Impex. Retrieved from [Link]

-

Wittig reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

- SAFETY DATA SHEET - Tributylphosphine. (2025, September 15). Sigma-Aldrich.

- Process for the purification of phosphonium salts. (n.d.). Google Patents.

- SAFETY DATA SHEET - Tri-n-butylphosphine. (2009, September 15). Fisher Scientific.

-

Appel Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

How to recrystallize phosphonium salt? (2018, May 23). ResearchGate. Retrieved from [Link]

-

vinyl triphenylphosphonium bromide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

purification of phosphonium hydride salts. (2025, September 12). Reddit. Retrieved from [Link]

- Process for the preparation of phosphonium salts. (n.d.). Google Patents.

- Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. (n.d.). Pendidikan Kimia.

- SAFETY DATA SHEET - 1,3-Dioxolane, 2-(bromomethyl)-. (2025, September 7). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Tributylphosphine. (2009, September 15). Thermo Fisher Scientific.

-

The Appel Reaction. (2018, February 23). [Video]. YouTube. [Link]

- SAFETY DATA SHEET - 2-Bromomethyl-1,3-dioxolane. (2025, January 28). TCI Chemicals.

-

Triphenylphosphine oxide enabled synthesis of alkyl halides and esters... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. youtube.com [youtube.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. aksci.com [aksci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide: A Versatile Reagent for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the development of versatile and efficient reagents is paramount to the successful construction of complex molecular architectures. Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide (CAS Number: 115754-62-6), a unique phosphonium salt, has emerged as a valuable tool for synthetic chemists. Its distinctive structure, combining the reactivity of a phosphonium ylide precursor with the stability of a dioxolane protecting group, offers a nuanced approach to olefination reactions and other synthetic transformations. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications, particularly in the context of the Wittig reaction and phase-transfer catalysis, to empower researchers in its effective utilization.

Chemical and Physical Properties

This compound is a white to yellow or orange powder or crystalline solid.[1][2][3] Its key properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5] The presence of the tributyl groups enhances its solubility in organic solvents, a crucial factor for its utility in a range of reaction conditions.[6]

| Property | Value | References |

| CAS Number | 115754-62-6 | [1][2][3] |

| Molecular Formula | C₁₆H₃₄BrO₂P | [1][2][3][5] |

| Molecular Weight | 369.32 g/mol | [1][2][3][5] |

| Appearance | White to yellow to orange powder or crystalline lumps | [1][2][3] |

| Melting Point | 25-40 °C | [1][5] |

| Purity | ≥97-98% | [1][2][5] |

| Storage Temperature | 0-10°C, under inert atmosphere | [1][5] |

| Solubility | Enhanced solubility in organic solvents | [6] |

Safety Information: This compound is classified as a skin and eye irritant.[1][5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[1] It is also hygroscopic and should be stored under an inert atmosphere to prevent degradation.[4]

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of the target phosphonium salt.

Detailed Experimental Protocol (Adapted):

Materials:

-

Tributylphosphine

-

2-(Bromomethyl)-1,3-dioxolane

-

Anhydrous Toluene (or another suitable solvent like acetonitrile)

-

Anhydrous Diethyl Ether

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add tributylphosphine (1.0 eq).

-

Add anhydrous toluene to dissolve the phosphine.

-

To this solution, add 2-(bromomethyl)-1,3-dioxolane (1.0 - 1.1 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Self-Validation and Causality: The use of an inert atmosphere is crucial as tributylphosphine is susceptible to oxidation. Anhydrous solvents are necessary to prevent any unwanted side reactions. The reaction is typically heated to accelerate the rate of the Sₙ2 reaction. Washing with diethyl ether is an effective way to remove non-polar impurities, including any excess tributylphosphine.

Application in the Wittig Reaction

The premier application of this compound is as a precursor to the corresponding phosphonium ylide for use in the Wittig reaction.[4] This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control.[8][9] The dioxolane moiety in this specific reagent serves as a masked aldehyde functionality, which can be deprotected under acidic conditions post-olefination to yield an α,β-unsaturated aldehyde. This two-carbon homologation is a powerful synthetic strategy.[4]

General Wittig Reaction Mechanism:

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction and Deprotection

Materials:

-

This compound

-

Strong base (e.g., n-Butyllithium in hexanes, Sodium Hydride)

-

Anhydrous solvent (e.g., THF, DMSO)

-

Aldehyde or ketone substrate

-

Aqueous acid (e.g., HCl, H₂SO₄) for deprotection

-

Standard workup and purification reagents

Procedure:

Part A: Ylide Formation and Olefination

-

Suspend this compound (1.1 eq) in anhydrous THF in a flame-dried, inert atmosphere flask at 0°C.

-

Slowly add a strong base (e.g., n-BuLi, 1.0 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Stir the mixture at 0°C for 30-60 minutes.

-

Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected alkene.

Part B: Deprotection to the α,β-Unsaturated Aldehyde

-

Dissolve the purified protected alkene in a mixture of THF and aqueous acid (e.g., 1M HCl).

-

Stir the reaction at room temperature and monitor the progress by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting α,β-unsaturated aldehyde by flash column chromatography.

Causality and Stereoselectivity: The choice of base and solvent can significantly influence the stereochemical outcome of the Wittig reaction.[4] For non-stabilized ylides, such as the one derived from the title compound, Z-alkenes are often the major product, especially in salt-free conditions. The use of polar aprotic solvents like DMF can favor the formation of E-alkenes.[4] The driving force for the reaction is the formation of the highly stable tributylphosphine oxide.[9]

Application in Complex Synthesis: The Wittig reaction is extensively used in the total synthesis of natural products and pharmaceuticals.[7][9] The use of acetal-protected phosphonium ylides, like the one derived from the title compound, is particularly valuable for introducing α,β-unsaturated aldehyde moieties, which are common structural motifs in biologically active molecules. For instance, this methodology can be envisioned in the synthesis of polyketide natural products or complex terpenoids.

Role as a Phase-Transfer Catalyst

Beyond its role in the Wittig reaction, this compound can also function as a phase-transfer catalyst (PTC).[6] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[10] The lipophilic tributyl groups and the positively charged phosphonium center allow the cation to transport an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.

Mechanism of Phase-Transfer Catalysis:

Caption: General mechanism of phase-transfer catalysis.

Potential Applications: This phosphonium salt could be employed as a PTC in various nucleophilic substitution and condensation reactions. For example, in the Williamson ether synthesis or the alkylation of active methylene compounds where an inorganic base is used in an aqueous phase. The enhanced solubility of the phosphonium salt in the organic phase makes it an effective shuttle for the anionic nucleophile.[6]

Analytical Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tributyl groups (triplets and multiplets in the upfield region), the methylene protons of the dioxolane ring, the methine proton of the dioxolane ring, and the methylene protons adjacent to the phosphorus atom. The latter would likely appear as a doublet due to coupling with the phosphorus nucleus.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the butyl chains, the methylene carbons of the dioxolane, the methine carbon of the dioxolane, and the methylene carbon bonded to phosphorus.

-

³¹P NMR: The phosphorus NMR spectrum would show a single resonance characteristic of a phosphonium salt.

-

FT-IR: The infrared spectrum would exhibit C-H stretching vibrations for the alkyl groups and the dioxolane ring, as well as C-O stretching bands characteristic of the acetal functionality.

Researchers synthesizing or using this compound are strongly encouraged to perform these analytical techniques to confirm its identity and purity.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its utility as a Wittig reagent precursor for the synthesis of α,β-unsaturated aldehydes and its potential as a phase-transfer catalyst make it a powerful tool for the construction of complex molecules. The insights and protocols provided in this guide are intended to facilitate its broader application in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. Future investigations could focus on expanding its use in asymmetric synthesis and exploring its catalytic activity in a wider range of phase-transfer reactions.

References

- Crystal structure of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide, C22H22BrO2P. (2025). Zeitschrift für Kristallographie - New Crystal Structures.

- ChemInform Abstract: Phase Transfer Wittig Reaction with 1,3-Dioxolan-2-yl-methyltriphenyl Phosphonium Salts: An Efficient Method for Vinylogation of Aromatic Aldehydes. (2025). ChemInform.

-

Tributyl(13-Dioxolan-2-Ylmethyl)Phosphonium Bromide 98.0%. PureSynth. Retrieved January 24, 2026, from [Link]

-

Synthesis of triphenyl-(1,3-dioxolan-2-yl)-phosphonium bromide. PrepChem.com. Retrieved January 24, 2026, from [Link]

-

This compound 98.0+%, TCI America. Fisher Scientific. Retrieved January 24, 2026, from [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Wittig Reaction. Wikipedia. Retrieved January 24, 2026, from [Link]

-

Process Intensification Using Phase Transfer Catalysts. (2015). International Journal of Engineering Research & Technology. Retrieved from [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. rsc.org [rsc.org]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

- 5. Tributyl (1,3-dioxolan-2-ylmethyl)phosphonium bromide 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. prepchem.com [prepchem.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. researchpublish.com [researchpublish.com]

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide molecular weight

An In-Depth Technical Guide to Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile phosphonium salt with significant applications in modern organic synthesis and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, core functionalities, and practical applications, grounded in established scientific principles.

Introduction: A Multifaceted Synthetic Tool

This compound is a quaternary phosphonium salt distinguished by its unique molecular architecture. The presence of three butyl chains attached to the phosphorus atom imparts significant lipophilicity, enhancing its solubility in a wide range of organic solvents.[1] This is complemented by the 1,3-dioxolane moiety, a protected aldehyde functional group, which not only influences the compound's reactivity but also serves as a latent carbonyl group for subsequent synthetic transformations.

This combination of features makes it a valuable reagent in several domains:

-

Organic Synthesis : Primarily as a precursor to a Wittig reagent for olefination reactions and as a robust phase-transfer catalyst.[1]

-

Pharmaceutical Development : Its properties can be leveraged to improve the solubility and stability of active pharmaceutical ingredients (APIs).[1]

-

Material Science : It is employed in the modification of polymers and the development of advanced materials, where the phosphonium group can enhance thermal and mechanical properties.[1]

Physicochemical & Structural Properties

A precise understanding of a reagent's physical and chemical properties is paramount for its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 369.32 g/mol | [1][2] |

| Molecular Formula | C₁₆H₃₄BrO₂P | [1][2][3] |

| CAS Number | 115754-62-6 | [1][3] |

| Appearance | White to yellow or orange crystalline powder/lumps | [1][2] |

| Purity | Typically ≥98.0% | [1] |

| IUPAC Name | tributyl[(1,3-dioxolan-2-yl)methyl]phosphanium bromide | [2] |

| Melting Point | 25-40°C | [3] |

| Storage Conditions | Store at room temperature in a dry, well-sealed container. | [1][4] |

Core Application I: The Wittig Reaction for Carbonyl Olefination

The Wittig reaction is a cornerstone of synthetic organic chemistry for its reliability in forming carbon-carbon double bonds with high regioselectivity.[5][6] this compound serves as a precursor to the active Wittig reagent (a phosphorus ylide), which then reacts with an aldehyde or ketone to yield an alkene.[7]

Mechanistic Rationale

The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This requires a strong base, as the C-H bond is only moderately acidic. The choice of base is critical; common options include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[8][9] This acid-base reaction generates the highly nucleophilic phosphorus ylide.

The ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to a transient betaine intermediate, which rapidly collapses to form a four-membered oxaphosphetane ring. This ring is unstable and fragments in a retro-[2+2] cycloaddition to yield the desired alkene and a stable triphenylphosphine oxide byproduct. The exceptional thermodynamic stability of the P=O bond in the byproduct is a major driving force for the reaction.[5][8]

Experimental Workflow: Wittig Reaction

The following diagram illustrates the typical laboratory workflow for generating the ylide and executing the Wittig reaction.

Caption: Workflow for the Wittig Olefination Reaction.

Protocol: Synthesis of a Generic Alkene

Disclaimer: This is a representative protocol. Researchers must adapt it based on the specific substrate and scale, adhering to all laboratory safety guidelines.

-

Preparation of the Ylide (Wittig Reagent) :

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 equivalent, typically 1.6 M in hexanes) dropwise via syringe. The causality here is critical: slow addition at low temperature prevents side reactions and controls the exotherm.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. The formation of a deep red or orange color typically indicates successful ylide generation.

-

-

Reaction with Carbonyl Compound :

-

Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

Cool the ylide solution back to -78 °C.

-

Add the carbonyl solution dropwise to the ylide solution. The choice to add the carbonyl to the ylide (rather than vice-versa) maintains a slight excess of the ylide, helping to drive the reaction to completion.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (or until TLC analysis indicates completion).

-

-

Work-up and Purification :

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product contains the desired alkene and the tributylphosphine oxide byproduct. Purification is typically achieved via column chromatography on silica gel. The phosphine oxide is highly polar and usually remains on the column, allowing for the isolation of the less polar alkene product.

-

Core Application II: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reacting chemical species located in different immiscible phases (e.g., an aqueous phase and an organic phase).[10] Quaternary phosphonium salts, like the title compound, are excellent phase-transfer catalysts due to their lipophilic cations, which can pair with anions and transport them into the organic phase where the reaction occurs.[11]

Mechanistic Rationale

The catalyst operates in a cycle. The positively charged phosphonium cation ([R₄P]⁺) is soluble in the organic phase. At the aqueous-organic interface, it exchanges its bromide anion for a reactant anion (e.g., hydroxide, cyanide) from the aqueous phase. This new ion pair, now soluble in the organic phase due to the bulky tributyl groups, migrates into the organic medium. Here, the "naked" anion is highly reactive and performs the desired chemical transformation (e.g., a nucleophilic substitution). After the reaction, the catalyst's cation pairs with the newly generated anion (e.g., the leaving group) and migrates back to the interface to begin the cycle anew. This self-validating system ensures a catalytic, rather than stoichiometric, quantity of the phosphonium salt is required.

Experimental Workflow: Phase-Transfer Catalysis

Caption: The catalytic cycle in Phase-Transfer Catalysis.

Protocol: Nucleophilic Substitution (e.g., Cyanation)

Disclaimer: This is a representative protocol for educational purposes. Cyanide salts are highly toxic. All handling must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment and emergency procedures in place.

-

Reaction Setup :

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the organic substrate (e.g., 1-bromooctane, 1.0 equivalent) and an organic solvent (e.g., toluene).

-

In a separate beaker, prepare an aqueous solution of the nucleophile (e.g., sodium cyanide, NaCN, 1.5 equivalents).

-

Add the aqueous solution to the flask containing the organic substrate.

-

Add a catalytic amount of this compound (typically 1-5 mol%). The rationale for a catalytic amount is that the reagent is regenerated after each cycle.

-

-

Reaction Execution :

-

Heat the biphasic mixture to a temperature sufficient to ensure a reasonable reaction rate (e.g., 80-100 °C).

-

Stir the mixture vigorously. This is a critical parameter: vigorous stirring maximizes the interfacial surface area between the two phases, which is essential for efficient anion exchange and thus a high catalytic turnover rate.

-

Monitor the reaction progress by TLC or GC analysis.

-

-

Work-up and Purification :

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully separate the organic layer from the aqueous layer using a separatory funnel.

-

Wash the organic layer with water and then with brine to remove residual inorganic salts and the catalyst.

-

Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by distillation or column chromatography if necessary.

-

Concluding Remarks

This compound stands out as a highly effective and versatile chemical tool. Its dual utility as a Wittig reagent precursor and a phase-transfer catalyst provides synthetic chemists with a reliable means to construct complex molecular architectures and facilitate challenging biphasic reactions. The lipophilic nature afforded by the butyl groups ensures excellent performance in organic media, making it a superior choice for a multitude of applications in academic research, pharmaceutical synthesis, and materials innovation.

References

-

PureSynth. (n.d.). Tributyl(13-Dioxolan-2-Ylmethyl)Phosphonium Bromide 98.0%. Retrieved from [Link]

-

ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. (n.d.). (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound 98.0+%. Retrieved from [Link]

-

Maruoka, K. (2017). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry, 19(18), 4228-4239. Retrieved from [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 41: Phase Transfer Catalysis. Retrieved from [Link]

-

Niu, C.-Y., & Jiang, H. (2024). Crystal structure of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

-

University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. pure-synth.com [pure-synth.com]

- 4. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide is a quaternary phosphonium salt with significant applications in organic synthesis, particularly as a phase-transfer catalyst and a precursor to Wittig reagents.[1] Its unique structure, combining the lipophilic tributylphosphonium cation with a polar 1,3-dioxolane moiety, imparts valuable solubility and reactivity properties. A thorough understanding of its structural features is paramount for its effective application, and proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy serves as a primary tool for its characterization. This guide provides a comprehensive analysis and interpretation of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton.

Molecular Structure and Proton Environments

To fully interpret the ¹H NMR spectrum, it is essential to first dissect the molecule's structure and identify the distinct proton environments. The structure consists of a central phosphorus atom bonded to three butyl chains and a 1,3-dioxolan-2-ylmethyl group, with a bromide counter-ion.

Based on the structure, we can identify several unique proton signals:

-

Tributyl Group:

-

α-CH₂: The three methylene groups directly attached to the phosphorus atom.

-

β-CH₂ & γ-CH₂: The subsequent methylene groups in the butyl chains.

-

δ-CH₃: The terminal methyl groups of the butyl chains.

-

-

1,3-dioxolan-2-ylmethyl Group:

-

a-CH₂: The methylene bridge between the phosphorus atom and the dioxolane ring.

-

b-CH: The methine proton on the C2 position of the dioxolane ring.

-

c,d-OCH₂CH₂O: The four protons of the ethylene glycol unit of the dioxolane ring. Due to the stereochemistry of the ring, these may be non-equivalent.

-

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum is based on established chemical shift ranges and the electronic effects of the phosphonium and dioxolane functional groups. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or acetonitrile-d₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| δ-CH₃ | ~0.98 | Triplet (t) | 9H | These terminal methyl protons are in a typical alkane environment, coupled to the adjacent γ-CH₂ group. Their chemical shift is similar to that observed in tetrabutylphosphonium bromide.[2] |

| γ-CH₂ | ~1.4-1.6 | Sextet or multiplet (m) | 6H | These methylene protons are coupled to both the β-CH₂ and δ-CH₃ groups. The signal is expected to be a complex multiplet. |

| β-CH₂ | ~1.5-1.7 | Multiplet (m) | 6H | Coupled to the α-CH₂ and γ-CH₂ groups, these protons will also appear as a complex multiplet, likely overlapping with the γ-CH₂ signal. |

| α-CH₂ | ~2.4-2.6 | Multiplet (m) | 6H | These protons are directly attached to the electron-withdrawing phosphonium center, causing a significant downfield shift compared to a typical alkane. They will be coupled to the adjacent β-CH₂ protons and will also exhibit coupling to the ³¹P nucleus. |

| a-CH₂ | ~3.8-4.2 | Doublet of doublets (dd) | 2H | Being alpha to the positively charged phosphorus, these protons are deshielded. They are coupled to the adjacent methine proton (b) and the ³¹P nucleus (²JP,H), resulting in a doublet of doublets. The ²JP,H coupling in alkylphosphonium salts is typically in the range of 10-20 Hz.[3][4][5] |

| c,d-OCH₂CH₂O | ~3.9-4.1 | Multiplet (m) | 4H | The protons on the dioxolane ring are in an ether-like environment. Their signal is expected to be a multiplet due to coupling with each other and potentially the methine proton (b). Based on data for 1,3-dioxolane, these protons appear around 3.9 ppm.[6] |

| b-CH | ~5.1-5.3 | Triplet (t) | 1H | This methine proton is deshielded due to being attached to two oxygen atoms. It is coupled to the adjacent methylene protons (a), appearing as a triplet. The chemical shift is predicted to be slightly downfield from that of the methine proton in unsubstituted 1,3-dioxolane (~4.9 ppm) due to the influence of the nearby phosphonium group.[6] |

Experimental Protocol for ¹H NMR Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the salt is fully dissolved. Gentle vortexing or sonication may be applied if necessary. c. Using a clean pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. d. Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This typically includes a 90° pulse, a spectral width of ~15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Reference the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃). d. Integrate the area under each distinct signal to determine the relative number of protons each represents. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to the corresponding protons in the molecule.

Causality and Self-Validation in the Protocol

The choice of a deuterated solvent like CDCl₃ is crucial as it is largely transparent in the ¹H NMR spectrum, preventing interference with the analyte signals.[6] The locking and shimming steps are essential for achieving high-resolution spectra by ensuring a stable and homogeneous magnetic field. Referencing the spectrum to the residual solvent peak provides a standardized chemical shift scale, allowing for comparison with literature values.[7] The integration of the signals serves as a self-validating mechanism; the ratio of the integrals should correspond to the ratio of the number of protons in each unique environment within the molecule, confirming the structural integrity of the compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural elucidation. By carefully analyzing the chemical shifts, splitting patterns, and integration values, each proton environment can be unambiguously assigned. The deshielding effect of the positively charged phosphorus atom is a key feature, significantly influencing the chemical shifts of the adjacent protons in both the butyl chains and the methylene bridge. This in-depth understanding of the spectral features is indispensable for quality control, reaction monitoring, and the rational design of experiments involving this versatile phosphonium salt.

References

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

MDPI. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. [Link]

-

PubMed. Indirect NMR spin-spin coupling constants 3J(P,C) and 2J(P,H) across the P-O...H-C link can be used for structure determination of nucleic acids. [Link]

-

ResearchGate. Indirect NMR spin-spin coupling constants 3J(P,C) and 2J(P,H) across the P-O⋯H-C link can be used for structure determination of nucleic acids. [Link]

-

ChemRxiv. Tuneable Phosphaamidinate Ligands: Alkyl-Magnesium Complexes Responsive to Increased Ligand Bulk. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Modgraph. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

SpringerLink. Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Chemistry Stack Exchange. Coupling constant in 1H NMR with phosphorus. [Link]

-

YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

-

RSC Publishing. Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. echemi.com [echemi.com]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) 1H NMR [m.chemicalbook.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's spectral features, a robust experimental protocol for data acquisition, and an in-depth interpretation of the chemical shifts, grounded in the principles of organophosphorus chemistry.

Introduction: The Pivotal Role of NMR in Characterizing Phosphonium Salts

Phosphonium salts are a versatile class of compounds with wide-ranging applications, from their use as phase-transfer catalysts and Wittig reagents in organic synthesis to their emerging importance as active pharmaceutical ingredients and excipients.[1][2] The precise characterization of their molecular structure is paramount to understanding their reactivity, stability, and function. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out as an exceptionally powerful tool for elucidating the carbon framework of these molecules. It provides invaluable information on the chemical environment of each carbon atom, offering insights into bonding, electronic effects, and conformational arrangements. This guide focuses on this compound, a compound of interest for its potential applications in synthetic and materials chemistry.[3]

Predicted ¹³C NMR Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established chemical shift principles and data from analogous structures. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | 18-22 | α-carbon of the butyl group, directly attached to the phosphorus atom. Expected to be a triplet due to one-bond C-P coupling. |

| C2 | 23-27 | β-carbon of the butyl group. |

| C3 | 23-27 | γ-carbon of the butyl group. |

| C4 | 12-15 | Terminal methyl carbon of the butyl group. |

| C5 | 28-32 | Methylene carbon linking the dioxolane ring to the phosphorus atom. Expected to be a triplet due to one-bond C-P coupling. |

| C6 | 100-105 | Acetal carbon of the dioxolane ring. |

| C7 | 65-70 | Methylene carbons of the dioxolane ring. |

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a standardized, field-proven protocol for acquiring high-quality ¹³C NMR spectra of phosphonium salts like this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher is recommended. The instrument should be equipped with a broadband probe capable of observing ¹³C nuclei.

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many phosphonium salts due to its good dissolving power and relatively simple solvent signal. For compounds with limited solubility in CDCl₃, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used.

-

Concentration: A sample concentration of 20-50 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient. The concentration should be optimized to achieve a good signal-to-noise ratio in a reasonable acquisition time.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

Acquisition Parameters: The following parameters are recommended for a standard ¹³C{¹H} (proton-decoupled) experiment on a Bruker spectrometer.[5]

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30° pulse program with power gating for proton decoupling, which helps in obtaining quantitative information if needed and minimizes sample heating. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Phosphonium salts can have long T₁ relaxation times. A sufficient delay is crucial to allow for full relaxation of the nuclei between scans, ensuring accurate signal intensities, especially for quaternary carbons. |

| Number of Scans (NS) | 128 or higher | The number of scans should be adjusted to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a higher number of scans is generally required. |

| Spectral Width (SW) | 200-250 ppm | This range is sufficient to cover the chemical shifts of most organic compounds, including phosphonium salts. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

In-depth Analysis and Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The interpretation of these signals is based on the influence of the positively charged phosphorus atom and the electronic effects of the dioxolane ring.

The Tributylphosphonium Moiety (C1-C4):

The four carbon signals of the butyl chains are expected in the upfield region of the spectrum, typical for aliphatic carbons.[4]

-

C1 (α-carbon): The carbon directly bonded to the phosphorus atom (C1) will experience the strongest deshielding effect from the positively charged phosphorus. Furthermore, this signal is expected to appear as a triplet due to the one-bond coupling with the spin-1/2 phosphorus nucleus (³¹P). The magnitude of this coupling constant (¹J_PC) is typically in the range of 50-60 Hz for tetralkylphosphonium salts.

-

C2, C3, and C4 (β, γ, and δ-carbons): The chemical shifts of the subsequent carbons in the butyl chain (C2, C3, and C4) will be progressively further upfield as the influence of the phosphonium group diminishes with distance. Two- and three-bond couplings to phosphorus (²J_PC and ³J_PC) may also be observed, leading to further splitting of these signals, although these are often smaller and may not be resolved in a standard spectrum.

The (1,3-dioxolan-2-ylmethyl) Moiety (C5-C7):

The carbons of the dioxolane-containing substituent will have distinct chemical shifts influenced by the oxygen atoms and the proximity to the phosphonium center.

-

C5 (P-CH₂-): The methylene carbon linking the dioxolane ring to the phosphorus atom (C5) will be significantly deshielded due to the adjacent positive charge. Similar to C1, this signal is expected to be a triplet due to one-bond coupling to phosphorus.

-

C6 (-O-CH-O-): The acetal carbon of the dioxolane ring (C6) is bonded to two oxygen atoms, which strongly deshield it. This will result in a signal in the downfield region, typically between 100 and 105 ppm.[4]

-

C7 (-O-CH₂-CH₂-O-): The two equivalent methylene carbons within the dioxolane ring (C7) are attached to one oxygen atom each, leading to a chemical shift in the range of 65-70 ppm.[6]

Visualizing the Molecular Structure and NMR Assignments

To aid in the visualization of the carbon environments and their corresponding predicted NMR signals, the following diagrams are provided.

Molecular Structure with Numbered Carbons:

Caption: Workflow for acquiring and analyzing the ¹³C NMR spectrum.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

- Pihlaja, K., & Nurmi, T. (1979). ¹³C NMR chemical shifts of some 1,3-dioxolanes. Finnish Chemical Letters, 6(5), 141-143.

-

Patil, A. R., & Karpagam, S. (2017). Synthesis and Biological Activity of Azine Heterocycle Functionalized Quaternary Phosphonium salts. ResearchGate. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. [Link]

-

University of Durham. (n.d.). 13 Carbon NMR. Retrieved January 24, 2026, from [Link]

-

University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

-

Niu, C.-Y., & Jiang, H. (2025). Crystal structure of (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide, C22H22BrO2P. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 687-688. [Link]

-

PrepChem. (n.d.). Synthesis of triphenyl-(1,3-dioxolan-2-yl)-phosphonium bromide. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

A Technical Guide to the ³¹P NMR Chemical Shift of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of ³¹P NMR in Phosphonium Salt Characterization

Phosphorus-31 NMR spectroscopy is an indispensable analytical technique for the characterization of organophosphorus compounds.[1] The ³¹P nucleus possesses favorable NMR properties: a spin of ½ and 100% natural abundance, which leads to the acquisition of sharp, easily interpretable spectra.[1] For drug development and materials science professionals, ³¹P NMR provides critical insights into the purity, structure, and electronic environment of phosphorus-containing molecules like Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide.

The chemical shift (δ) is the most informative parameter in a ³¹P NMR spectrum. It is highly sensitive to the electronic environment around the phosphorus nucleus. Factors such as the electronegativity of substituents, bond angles, and the nature of the counter-ion all influence the resonance frequency.[2] In the context of phosphonium salts (R₄P⁺X⁻), the quaternary phosphorus atom is typically deshielded, causing its signal to appear downfield relative to the standard reference, 85% phosphoric acid (H₃PO₄).[3]

Predicting the Chemical Shift: An Evidence-Based Approach

A direct experimental value for the ³¹P NMR chemical shift of this compound is not cataloged in readily accessible literature. However, an expert estimation can be derived by analyzing structurally similar compounds.

Foundational Structure: The Tributylphosphonium Cation

The core of the target molecule is the tributylphosphonium moiety. The ³¹P chemical shift of the parent tributylphosphine (PBu₃) is approximately -32 ppm. Upon quaternization to form a phosphonium salt, a significant downfield shift is expected due to the increase in positive charge density on the phosphorus atom. For simple tetra-alkyl phosphonium salts, the chemical shift typically falls within a well-defined range.

Influence of the Fourth Substituent: The 1,3-Dioxolan-2-ylmethyl Group

The fourth substituent attached to the phosphorus atom is the 1,3-dioxolan-2-ylmethyl group (-CH₂-CH(OCH₂)₂). This group is an alkyl chain derivative and is not strongly electron-withdrawing or donating. Its influence on the chemical shift is expected to be similar to other alkyl groups.

Data from Analogous Compounds

A survey of related phosphonium salts reveals a consistent chemical shift range.

| Compound | ³¹P Chemical Shift (δ, ppm) |

| Tetramethylphosphonium bromide | ~24.5 |

| Tetraethylphosphonium bromide | ~33.8 |

| Tetrabutylphosphonium bromide | ~33.0 |

| (1,3-Dioxan-2-ylmethyl)triphenylphosphonium bromide | Not specified, but crystal structure reported[4] |

| Triphenyl-(1,3-dioxolan-2-yl)-phosphonium bromide | Not specified, but synthesis reported[5] |

Based on the data for tetra-alkyl phosphonium salts, the ³¹P chemical shift for this compound is predicted to be in the range of +30 to +35 ppm . The slight variation from tetrabutylphosphonium bromide will be due to the steric and electronic effects of the dioxolane-containing substituent.

Synthesis and Potential Impurities

Understanding the synthetic route is crucial for anticipating potential impurities that could be observed in the ³¹P NMR spectrum. The target compound is synthesized via a quaternization reaction between tributylphosphine and 2-(bromomethyl)-1,3-dioxolane.[5][6]

Caption: Synthetic pathway and a common side product.

A common side reaction is the oxidation of the starting tributylphosphine to tributylphosphine oxide, which has a distinct chemical shift in the range of +40 to +50 ppm. The presence of unreacted tributylphosphine would be indicated by a signal around -32 ppm.

Experimental Protocol for ³¹P NMR Acquisition

This section provides a self-validating protocol for obtaining a high-quality ³¹P NMR spectrum.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent: Add 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are suitable choices due to their ability to dissolve phosphonium salts.

-

Mixing: Vortex the sample until the solid is completely dissolved.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.[7]

Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer operating at a field strength of 7.0 T (300 MHz for ¹H) or higher is recommended.

-

Referencing: The chemical shifts should be referenced to an external standard of 85% H₃PO₄ at 0 ppm.[1]

-

Acquisition Parameters:

-

Experiment: A standard one-pulse ³¹P experiment with proton decoupling is typically sufficient.[3]

-

Decoupling: Use broadband proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.[3]

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Set to 2-5 seconds. While longer delays are needed for precise quantification, this range is adequate for characterization.

-

Number of Scans: Acquire a sufficient number of scans (typically 64-256) to achieve a good signal-to-noise ratio.

-

Caption: Experimental workflow for ³¹P NMR analysis.

Data Interpretation and Validation

Expected Spectrum

The proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp singlet in the region of +30 to +35 ppm, corresponding to the Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium cation.

Identifying Impurities

-

A singlet around -32 ppm would indicate unreacted tributylphosphine .

-

A singlet around +40 to +50 ppm would suggest the presence of tributylphosphine oxide .

The relative integration of these signals can be used for semi-quantitative analysis of the sample's purity. For accurate quantification, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[3][8]

Validation of Chemical Shift

Given the lack of a literature value, the assignment can be validated through several methods:

-

Spiking Experiment: Doping the sample with a small amount of a known phosphonium salt (e.g., tetrabutylphosphonium bromide) can help confirm the general chemical shift region.

-

Computational Prediction: Quantum chemical calculations (e.g., using Density Functional Theory, DFT) can provide a theoretical prediction of the ³¹P NMR chemical shift.[9][10][11] These methods have become increasingly accurate.[9][12]

-

Heteronuclear Correlation Spectroscopy: 2D NMR experiments like ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively correlate the phosphorus signal with the protons on the adjacent methylene group of the 1,3-dioxolan-2-ylmethyl substituent, thus confirming the structure.

Conclusion

This guide provides a comprehensive, expert-led approach to determining and understanding the ³¹P NMR chemical shift of this compound. By combining predictive analysis based on analogous compounds with a robust experimental and validation workflow, researchers can confidently characterize this and other novel phosphonium salts. The predicted chemical shift of +30 to +35 ppm , coupled with the detailed protocols, equips scientists in drug development and materials science with the necessary tools for accurate and reliable spectroscopic analysis.

References

-

National Institutes of Health (NIH).

-

Oxford Instruments.

-

NPTEL IIT Bombay via YouTube.

-

NMR-Analysis.com.

-

ResearchGate.

-

MDPI.

-

Wikipedia.

-

Beilstein-Institut.

-

Chem-Impex.

-

ResearchGate.

-

Royal Society of Chemistry.

-

TCI Chemicals.

-

ResearchGate.

-

Journal of Cheminformatics.

-

PrepChem.com.

-

Google Patents.

Sources

- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. db-thueringen.de [db-thueringen.de]

The Dual Mechanistic Pathways of Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide: A Technical Guide for Advanced Organic Synthesis

This in-depth technical guide explores the core mechanisms of action for Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium Bromide, a versatile phosphonium salt that serves as a powerful tool for researchers, scientists, and drug development professionals. This document will delve into the nuanced reactivity of this compound, elucidating its dual functionality as a key reagent in Wittig olefination and as an efficient phase transfer catalyst. By understanding the underlying principles of its reactivity, researchers can strategically leverage this molecule to achieve desired synthetic outcomes with greater precision and efficiency.

Introduction: A Molecule with Dual Personality

This compound is a quaternary phosphonium salt characterized by the presence of three butyl chains and a dioxolane-protected aldehyde functional group attached to the phosphorus atom. This unique structure imparts a dualistic reactivity, allowing it to participate in two distinct and highly valuable mechanistic pathways in organic synthesis. The lipophilic nature of the tributyl groups enhances its solubility in organic solvents, a critical feature for both of its primary applications.[1]

This guide will dissect the two primary mechanisms of action:

-

The Wittig Reaction: Formation of a phosphorus ylide for the stereoselective synthesis of alkenes.

-

Phase Transfer Catalysis: Facilitating reactions between immiscible phases by acting as a shuttle for reactive anions.

Understanding the subtle interplay of structural features and reaction conditions is paramount to harnessing the full potential of this reagent.

Mechanism I: The Wittig Reaction - Forging Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in converting aldehydes and ketones into alkenes.[2][3] this compound serves as a precursor to a specific type of phosphorus ylide, a key intermediate in this transformation.

Ylide Formation: The Deprotonation Step

The journey begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom. This acidic proton is readily removed by a strong base to generate the corresponding phosphorus ylide, a neutral species with adjacent positive and negative charges.

Experimental Protocol: General Procedure for Ylide Formation

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF, diethyl ether).

-

Cool the suspension to the desired temperature (typically 0 °C or -78 °C).

-

Slowly add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.0-1.2 equivalents) dropwise via syringe.

-

Allow the reaction mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation. The formation of a colored solution (often yellow or orange) can indicate the presence of the ylide.

Caption: Ylide formation from the phosphonium salt.

The Core Reaction: From Ylide to Alkene

The generated ylide is a potent nucleophile. The reaction with an aldehyde or ketone proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[2][4] This intermediate rapidly collapses to yield the desired alkene and a molecule of tributylphosphine oxide.

The driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in the phosphine oxide byproduct.[3]

Caption: The core mechanism of the Wittig reaction.

The Influence of Tributyl Groups on Stereoselectivity

A key consideration in the Wittig reaction is the stereochemistry of the resulting alkene (E/Z isomerism). The nature of the substituents on the phosphorus atom plays a significant role in determining this outcome.

-

Non-stabilized Ylides: The ylide derived from this compound is considered "non-stabilized" as the dioxolane moiety does not significantly delocalize the negative charge on the ylidic carbon.

-

Trialkyl- vs. Triarylphosphonium Ylides: Research has shown that ylides derived from trialkylphosphines, such as tributylphosphine, often exhibit different stereoselectivity compared to their triarylphosphine counterparts (e.g., triphenylphosphine). While triphenylphosphine-derived non-stabilized ylides typically favor the formation of (Z)-alkenes, the use of trialkylphosphine-derived ylides can lead to higher proportions of the (E)-alkene.[5] This is attributed to the different steric and electronic properties of the alkyl groups compared to the aryl groups, which influence the geometry of the transition state during the oxaphosphetane formation.

The choice between a tributyl- and a triphenylphosphonium salt can therefore be a strategic decision to control the stereochemical outcome of the olefination.

| Ylide Type | Substituent on Phosphorus | Typical Major Isomer |

| Non-stabilized | Triphenyl | (Z)-Alkene[2][4] |

| Non-stabilized | Tributyl | Often higher proportion of (E)-Alkene[5] |

| Stabilized | Triphenyl or Tributyl | (E)-Alkene[4][6] |

Mechanism II: Phase Transfer Catalysis - Bridging the Immiscibility Gap

Many organic reactions involve reactants with vastly different solubilities, often an ionic species in an aqueous phase and an organic substrate in a non-polar organic solvent. Under normal conditions, the reaction rate is negligible due to the inability of the reactants to interact. Phase transfer catalysis (PTC) provides an elegant solution to this problem.[7]

This compound excels as a phase transfer catalyst due to its amphiphilic nature. The positively charged phosphorus center can pair with an anion from the aqueous phase, and the surrounding lipophilic tributyl groups facilitate the transport of this ion pair into the organic phase.[1]

The Catalytic Cycle

The mechanism of phase transfer catalysis can be visualized as a cyclical process:

-

Anion Exchange: In the aqueous phase, the bromide anion of the phosphonium salt is exchanged for the reactant anion (e.g., hydroxide, cyanide).

-

Phase Transfer: The newly formed ion pair, now with a more lipophilic exterior due to the tributyl groups, migrates across the phase boundary into the organic solvent.

-

Reaction: In the organic phase, the "naked" and highly reactive anion attacks the organic substrate.

-

Catalyst Regeneration: After the reaction, the phosphonium cation, now paired with the leaving group anion, migrates back to the aqueous phase to restart the cycle.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

The Strategic Application of Dioxolane-Functionalized Wittig Reagents in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Olefination - The Dioxolane Group as a Strategic Linchpin in Wittig Chemistry

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its impact, recognized with the 1979 Nobel Prize in Chemistry for Georg Wittig, is evident in countless syntheses of complex natural products and active pharmaceutical ingredients.[3][4] While the core transformation is well-understood, the strategic incorporation of functional groups within the Wittig reagent itself opens avenues for sophisticated molecular construction. This guide focuses on the pivotal role of the dioxolane moiety when integrated into a phosphonium ylide, transforming the classic Wittig reagent into a versatile building block for the synthesis of α,β-unsaturated aldehydes and other valuable intermediates.

At its core, the dioxolane group serves as a masked aldehyde, a robust protecting group that is inert to the strongly basic conditions required for ylide generation and subsequent olefination.[5] This allows for the nucleophilic carbon of the ylide to react selectively with a carbonyl partner, forming the desired alkene without premature reaction of the latent aldehyde functionality. Subsequent mild acidic hydrolysis unmasks the aldehyde, revealing a valuable α,β-unsaturated system poised for further elaboration. This guide will provide a comprehensive overview of the synthesis, reactivity, and strategic application of dioxolane-functionalized Wittig reagents, complete with detailed experimental protocols and a comparative analysis of protecting group strategies.

The Dioxolane-Functionalized Ylide: A Non-Stabilized Reagent for (Z)-Selective Olefination

The reactivity of a phosphonium ylide is dictated by the substituents on the carbanionic carbon. Electron-withdrawing groups stabilize the ylide through resonance, leading to less reactive "stabilized ylides" that typically yield (E)-alkenes.[6] Conversely, ylides bearing electron-donating or neutral groups are termed "non-stabilized" or "unstabilized." These ylides are more reactive and generally favor the formation of (Z)-alkenes under lithium-salt-free conditions.[7][8][9]

The ylide derived from (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide falls into the category of a non-stabilized ylide. The dioxolane group, being an acetal, does not possess the requisite electron-withdrawing character to delocalize the negative charge on the adjacent carbon. Consequently, this reagent exhibits the high reactivity characteristic of non-stabilized ylides and is expected to favor the formation of (Z)-alkenes in reactions with aldehydes.[10] This inherent stereochemical preference is a critical consideration in synthetic planning.

The preference for (Z)-alkene formation with non-stabilized ylides is rationalized by the mechanism of the Wittig reaction. Under kinetic control, the ylide and aldehyde are proposed to approach in a puckered, four-centered transition state to form an oxaphosphetane intermediate. To minimize steric interactions between the substituents on the ylide and the aldehyde, the favored transition state leads to the syn oxaphosphetane, which then stereospecifically collapses to the (Z)-alkene and triphenylphosphine oxide.[11]

Figure 1. Kinetic control in the Wittig reaction with a non-stabilized ylide, leading to the (Z)-alkene.

Synthesis and Application Workflow: A Three-Stage Protocol

The utilization of a dioxolane-protected Wittig reagent in synthesis can be conceptualized as a three-stage process: synthesis of the phosphonium salt, the Wittig olefination reaction, and the final deprotection to reveal the α,β-unsaturated aldehyde.

Figure 2. Overall workflow for the synthesis of α,β-unsaturated aldehydes using a dioxolane-protected Wittig reagent.

Stage 1: Synthesis of (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide

The precursor phosphonium salt is readily prepared via a nucleophilic substitution (SN2) reaction between triphenylphosphine and 2-(bromomethyl)-1,3-dioxolane.[1] Triphenylphosphine acts as an excellent nucleophile, displacing the bromide to form the stable phosphonium salt.

Experimental Protocol: Synthesis of the Phosphonium Salt

-